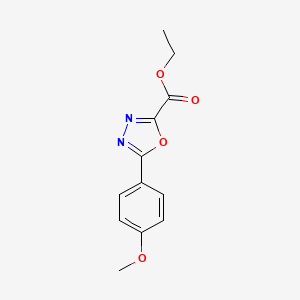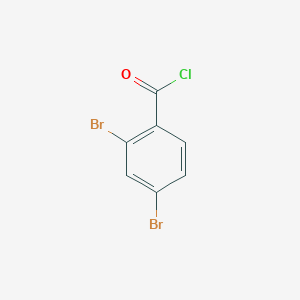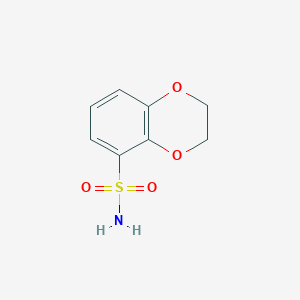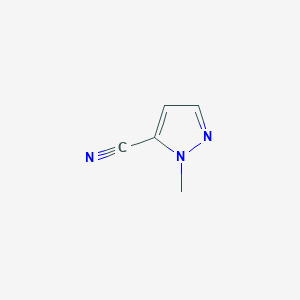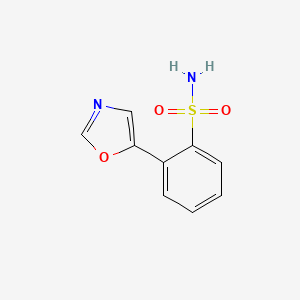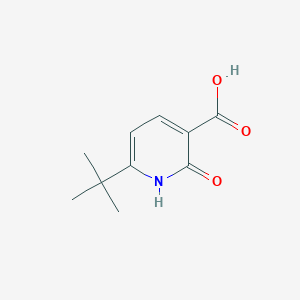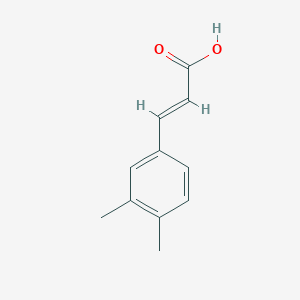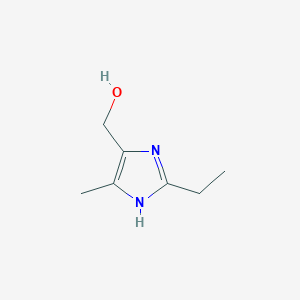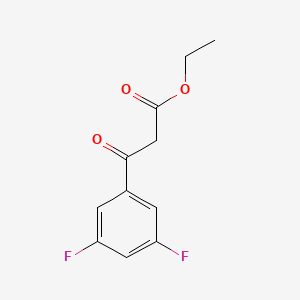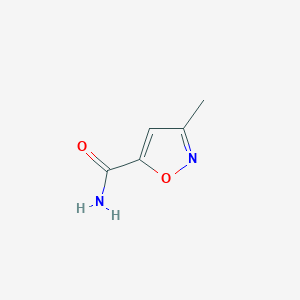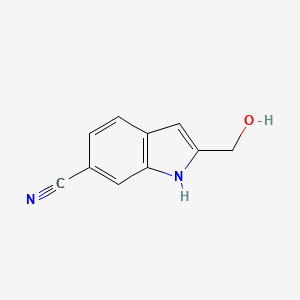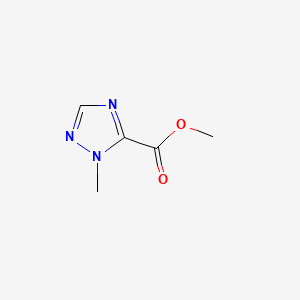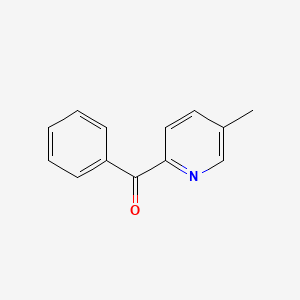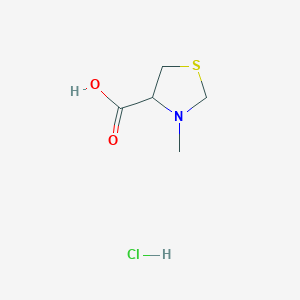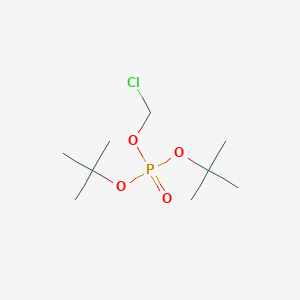
Di-tert-butyl Chloromethyl Phosphate
Descripción general
Descripción
Di-tert-butyl Chloromethyl Phosphate (DTBCMP) is a compound with the molecular formula C9H20ClO4P . It is used as an intermediate for laboratory research . The compound is also a key component in the formation of many phosphon-oxymethyl pro-drugs .
Synthesis Analysis
DTBCMP can be prepared by reacting chloromethyl chlorosulfate (CMCS) with di-tert-butyl potassium phosphate (DTBPP) . An efficient process to prepare DTBCMP from CMCS and DTBPP has been described in the literature . This process starts from PCl3 and leverages a H2O2/catalytic KI mediated oxidation of di-tert-butyl phosphite to provide DTBPP in 81% yield and high purity .
Molecular Structure Analysis
The molecular weight of DTBCMP is 258.68 g/mol . The IUPAC name for this compound is di tert-butyl chloromethyl phosphate . The InChI code for DTBCMP is 1S/C9H20ClO4P/c1-8(2,3)13-15(11,12-7-10)14-9(4,5)6/h7H2,1-6H3 .
Chemical Reactions Analysis
In the development of a new process to synthesize DTBCMP, a comparison to the corresponding tosylate derivative was made . A rational selection of base, phase-transfer catalyst (PTC), and stabilizing additive minimized CMCS decomposition and led to an optimized yield (90% solution yield), improved product purity, and identification of a technique to enable the long-term storage of DTBCMP .
Physical And Chemical Properties Analysis
DTBCMP is a colorless liquid that can volatilize at room temperature . It has a low solubility and can dissolve in organic solvents such as chloroform and dichloromethane . It has a low melting point and boiling point, approximately -63℃ and 141℃ respectively .
Aplicaciones Científicas De Investigación
1. Alkylation of ABT-199
- Application Summary: Di-tert-butyl Chloromethyl Phosphate is used in the alkylation of ABT-199, a potent inhibitor of the B-cell lymphoma-2 (Bcl-2) protein .
2. Preparation of N-phosphonooxymethyl Prodrugs
- Application Summary: Di-tert-butyl Chloromethyl Phosphate is utilized as an intermediate to prepare N-phosphonooxymethyl prodrugs, which increase bioavailability .
3. Preparation of Nasicon-type Phosphates
- Application Summary: Di-tert-butyl Chloromethyl Phosphate is used to prepare Nasicon-type phosphates (i.e., KTi 2 (PO 4) 3) used in fast ion conductors with low thermal expansion ceramics .
4. Prodrug Design
- Application Summary: Di-tert-butyl Chloromethyl Phosphate is used in the addition of phosphoric ester groups for prodrug design .
5. Organic Synthesis and Chemical Medicine Research
- Application Summary: Di-tert-butyl Chloromethyl Phosphate is used as an organic synthesis intermediate and chemical medicine intermediate. It can be used in organic synthesis reaction experiments and chemical medicine research and development processes .
6. Addition of Phosphoric Ester Group
- Application Summary: Di-tert-butyl Chloromethyl Phosphate is used in the addition of phosphoric ester groups .
7. Organic Synthesis and Chemical Medicine Research
Propiedades
IUPAC Name |
ditert-butyl chloromethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20ClO4P/c1-8(2,3)13-15(11,12-7-10)14-9(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJAJHJFSKUCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(OCCl)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470842 | |
| Record name | Di-tert-butyl Chloromethyl Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl Chloromethyl Phosphate | |
CAS RN |
229625-50-7 | |
| Record name | Di-tert-butyl Chloromethyl Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | di-tert-butyl (chloromethyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

